molecular formula C19H24N2O B2937876 N-[2-(Diethylamino)ethyl]-[1,1'-biphenyl]-4-carboxamide CAS No. 301678-45-5

N-[2-(Diethylamino)ethyl]-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2937876
CAS RN: 301678-45-5
M. Wt: 296.414
InChI Key: ZCVJWCYLHNDEFU-UHFFFAOYSA-N
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Description

N-[2-(Diethylamino)ethyl]-[1,1'-biphenyl]-4-carboxamide, commonly referred to as DEAB, is a chemical compound that has been widely used in scientific research. This compound is a selective inhibitor of aldehyde dehydrogenase (ALDH) enzymes and has been used to study the role of these enzymes in various biological processes.

Scientific Research Applications

Antibacterial Activity

The compound has been synthesized into a complex known as 4-amino-N-[2 (diethylamino)ethyl]benzamide (procainamide)-tetraphenylborate . This complex has been found to have good antibacterial activity against both Gram-positive bacteria (S. aureus ATCC 29,213 and B. subtilis ATCC 10400) and yeast, including Candida albicans ATCC 10231 .

Computational Study

The ground state electronic characteristics of the S1 and S2 complex configurations were computed using the density functional theory (DFT) approach, using B3LYP level 6-311 G (d,p) basis sets . This computational study helps in understanding the relationships between bioactive molecules and receptor interactions .

Synthesis of Ion-Associate Complex

The compound has been used in the synthesis of an ion-associate complex by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water . This process is crucial for comprehending the relationships between bioactive molecules and receptor interactions .

Characterization of Complex

The synthesized complex was characterized by several physicochemical methods such as infrared spectra, NMR, elemental analysis, and mass spectrometry . These methods indicated the formation of an ion-associate or ion-pair complex .

Thermosensitive and pH-sensitive Behavior

The compound has been synthesized into a poly(N-[2-(diethylamino)ethyl]acrylamide) which is thermosensitive and pH-sensitive . The behavior of this polymer was investigated by light scattering and turbidimetry . This property makes it useful in biomedical applications, especially for the targeted transport of drugs to diseased areas of the body .

Self-Organization Processes

The compound has been used in studying self-organization processes in poly(N-[2-(diethylamino)ethyl]acrylamide) buffer solutions with changes in concentration and pH of a medium . This study is important in understanding the behavior of polymers in different conditions .

properties

IUPAC Name

N-[2-(diethylamino)ethyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-3-21(4-2)15-14-20-19(22)18-12-10-17(11-13-18)16-8-6-5-7-9-16/h5-13H,3-4,14-15H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVJWCYLHNDEFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(diethylamino)ethyl)-[1,1'-biphenyl]-4-carboxamide

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